1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol
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Overview
Description
1-[(4-Methylbenzene)sulfonyl]-1H-pyrrol-2-ol is an organic compound characterized by a pyrrole ring substituted with a sulfonyl group attached to a 4-methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylbenzene)sulfonyl]-1H-pyrrol-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding sulfides.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Electrophilic Substitution: Nitro, sulfo, or halo derivatives of the compound.
Nucleophilic Substitution: Various sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, or sulfides.
Scientific Research Applications
1-[(4-Methylbenzene)sulfonyl]-1H-pyrrol-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol.
4-Methylbenzenesulfonamide: Shares the sulfonyl group but differs in the attached functional groups.
4-Methylbenzenesulfonyl hydrazide:
Uniqueness: this compound is unique due to its combination of a pyrrole ring and a sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h2-8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPZWGPUSGXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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